

# X-ray Crystallography of Indoline Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: **1-Acetyl-5-aminoindoline**

Cat. No.: **B1331524**

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This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of **1-Acetyl-5-aminoindoline**. While the precise crystal structure of **1-Acetyl-5-aminoindoline** is not publicly available, this document presents data from closely related indoline and indole structures to offer valuable insights for drug design and development. The structural information detailed below can aid in understanding molecular geometry, intermolecular interactions, and potential binding conformations, which are critical for structure-based drug discovery.

## Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for 1-Acetyl-5,6-dimethoxyindoline and 5-Aminoindole, providing a basis for comparison with potential **1-Acetyl-5-aminoindoline** derivatives.

Parameter	1-Acetyl-5,6-dimethoxyindoline[1]	5-Aminoindole[2][3]
Chemical Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>3</sub>	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub>
Molecular Weight	221.25 g/mol	132.16 g/mol [2]
Crystal System	Orthorhombic	Orthorhombic[2][3]
Space Group	Pnma	Pna2 <sub>1</sub> [2][3]
Unit Cell Dimensions	a = 18.541 Å b = 6.9572 Å c = 8.5582 Å α = 90° β = 90° γ = 90°	a = 8.4520 Å b = 10.5415 Å c = 7.3742 Å α = 90° β = 90° γ = 90° [2]
Volume (V)	1103.9 Å <sup>3</sup>	656.9 Å <sup>3</sup>
Temperature (T)	123 K	Not Specified
Radiation Type	Mo Kα	Not Specified
R-factor	0.057	0.0360[2]

## Experimental Protocols

The following is a generalized methodology for single-crystal X-ray diffraction, based on standard practices reported in the literature for similar compounds.[1][4]

### Crystal Growth

Crystals suitable for X-ray analysis are typically grown by slow evaporation of a saturated solution of the compound. Common solvents for this purpose include isopropanol, ethanol, or ethyl acetate. The process is carried out at a constant temperature (e.g., 295 K) until well-formed single crystals are obtained.[1]

### Data Collection

A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a CCD area detector. The crystal is maintained at a low temperature (e.g., 123 K) during data collection to minimize thermal vibrations.[1]

Monochromatic radiation, typically Mo K $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ) or Cu K $\alpha$  ( $\lambda = 1.54184 \text{ \AA}$ ), is used. A series of diffraction images are collected by rotating the crystal through a range of angles.

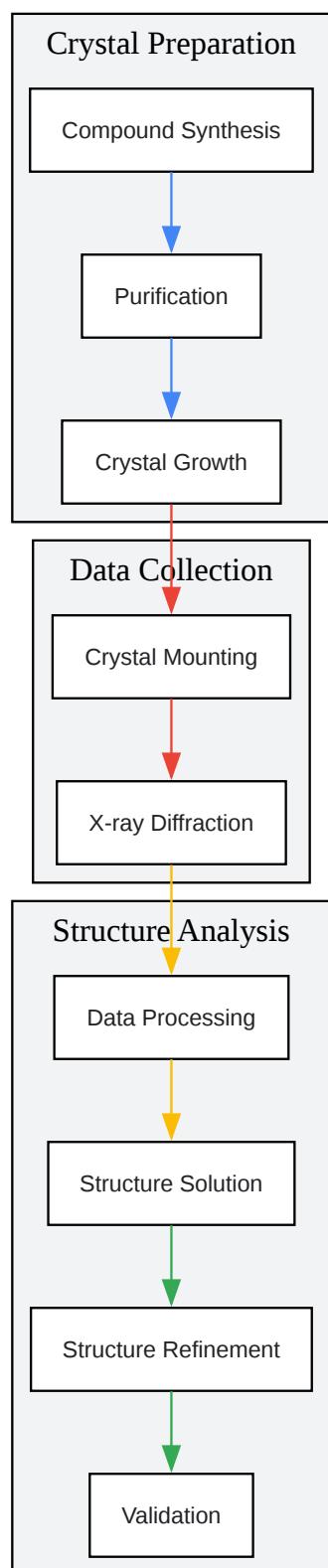
## Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide initial phases for the structure factors. The resulting electron density map is interpreted to build an initial molecular model.<sup>[4]</sup>

The model is then refined against the experimental data using full-matrix least-squares on  $F^2$ . This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.<sup>[1][4]</sup> The quality of the final model is assessed by the R-factor, goodness-of-fit, and residual electron density.

## Visualizing the Workflow

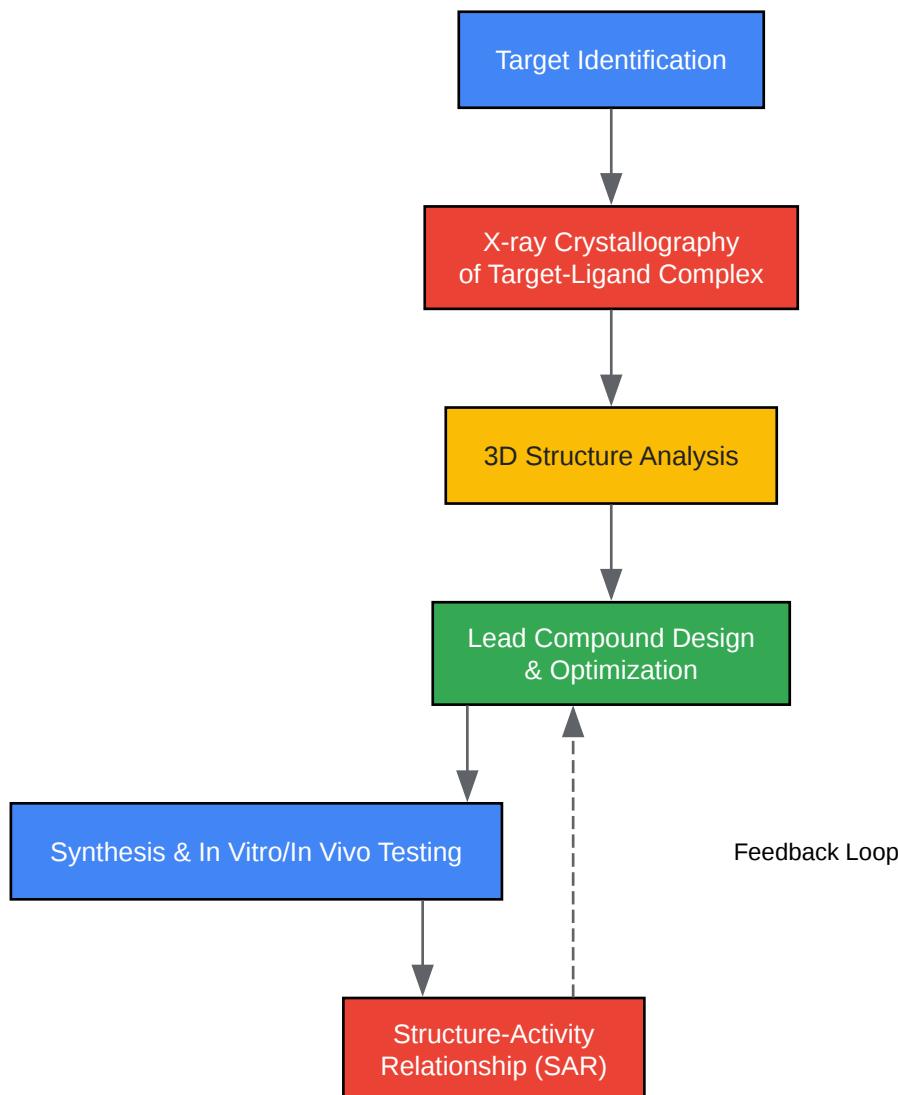
The following diagram illustrates the general workflow of an X-ray crystallography experiment.

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Caption: General workflow for X-ray crystallography.

# Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a compound like a **1-Acetyl-5-aminoindoline** derivative interacts with a biological target is crucial. While specific pathway information for this exact compound is not available, a generalized diagram can illustrate the logical relationship in a structure-based drug design process.



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Caption: Structure-based drug design cycle.

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## References

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